molecular formula C10H7ClFNO B12853886 2-Chloro-8-fluoro-3-methoxyquinoline

2-Chloro-8-fluoro-3-methoxyquinoline

Cat. No.: B12853886
M. Wt: 211.62 g/mol
InChI Key: KHCPLMFZCKLCHO-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by halogenation and methoxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts with boronic acids or organostannanes.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Chloro-8-fluoro-3-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial, antimalarial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-3-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes, leading to the disruption of essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoroquinoline
  • 2-Chloro-3-methylquinoxaline
  • 8-Chloro-2-methylquinoline

Uniqueness

2-Chloro-8-fluoro-3-methoxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and biological activities. The methoxy group further enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-8-fluoro-3-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-8-5-6-3-2-4-7(12)9(6)13-10(8)11/h2-5H,1H3

InChI Key

KHCPLMFZCKLCHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=C1)C=CC=C2F)Cl

Origin of Product

United States

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